8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
8-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h4-5,15H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPIBNDHYEMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(F)(F)F)CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of 8-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline exhibit significant antiviral activity. For example:
- Active Against : Influenza A and Coxsackie B4 virus.
- Inhibitory Concentration (IC50) : One derivative showed an IC50 of 7.53 μmol/L against influenza A with a selectivity index of 17.1 against CoxB3 virus.
Neuropharmacology
The compound has been studied for its effects on GABA receptors:
- Methodology : Compounds are applied to neuronal cultures to assess their impact on GABA-mediated synaptic transmission.
- Findings : These studies have led to the identification of novel drugs targeting GABA receptors, enhancing our understanding of their role in brain function.
Chemical Synthesis Applications
This compound serves as a versatile building block in synthetic chemistry:
- Reactions : Utilized in Suzuki coupling and Friedel-Crafts acylation to introduce functional groups.
- Resulting Compounds : The derivatives synthesized have shown diverse biological activities including anticancer and antimicrobial properties.
Anti-inflammatory and Antimicrobial Properties
The compound has been explored for its anti-inflammatory potential:
- Mechanism : Involves inhibition of pro-inflammatory cytokines and reduction of edema in animal models.
- Results : Certain derivatives demonstrated significant efficacy in reducing inflammation related to chronic diseases such as arthritis and asthma.
Additionally, its antimicrobial properties are notable:
- Efficacy Against : Resistant strains like MRSA and Candida albicans.
- Testing Methodology : Compounds are evaluated against various microbial cultures to determine their growth inhibition capabilities.
Environmental Applications
Research has also highlighted the potential use of this compound in bioremediation:
- Application Method : Introduced into contaminated environments to enhance microbial degradation of pollutants.
- Results : Studies indicate improved efficiency in breaking down hazardous substances such as heavy metals and organic pollutants.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmacology | Antiviral agents | IC50 values indicate strong antiviral activity |
| Neuroscience | GABA receptor antagonism | Novel drugs targeting GABA receptors identified |
| Synthetic Chemistry | Building block for bioactive compounds | Diverse derivatives with anticancer properties synthesized |
| Anti-inflammatory | Treatment for chronic diseases | Significant reduction in inflammation observed |
| Antimicrobial | Development of new antibiotics | Effective against MRSA and Candida albicans |
| Environmental Science | Bioremediation of pollutants | Enhanced microbial degradation efficiency noted |
Mechanism of Action
The mechanism of action of 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of tetrahydroquinoline derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 8-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline with key analogues:
Notes: ¹ Exact molecular formula inferred from substituent positions and evidence . ² Molecular weight calculated based on formula.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | logP (Predicted) | Melting Point (°C) | Water Solubility (mg/mL) |
|---|---|---|---|
| 8-Methyl-5-(trifluoromethyl)-THQ | 2.8 | Not reported | Low (~0.1) |
| 2-Methyl-5-hydroxy-THQ | 1.2 | 150–155 | Moderate (~10) |
| 5-Chloro-8-methoxy-THQ hydrochloride | 1.5 | >200 | High (>50) |
Biological Activity
8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anti-inflammatory properties and other pharmacological effects.
- Chemical Formula : C11H12F3N
- CAS Number : 1314785-94-8
- Molecular Weight : 215.22 g/mol
The compound features a tetrahydroquinoline structure with a methyl and trifluoromethyl substituent, which may influence its biological interactions.
Anti-inflammatory Effects
Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the compound's ability to inhibit pro-inflammatory cytokines in LPS-stimulated BV2 cells. Key findings include:
- Inhibition of Cytokines : The compound effectively reduced levels of IL-6 and TNF-α, with IC50 values reported in the range of 20–40 µM for some derivatives .
- Mechanism of Action : The anti-inflammatory action is mediated through the suppression of NF-κB translocation and iNOS expression in BV2 cells .
Table 1: Cytokine Inhibition Data
| Compound | IL-6 IC50 (µM) | TNF-α IC50 (µM) |
|---|---|---|
| HSR1101 | 20 | <30 |
| HSR1102 | 25 | <30 |
| HSR1103 | 40 | ~70 |
Other Pharmacological Activities
In addition to anti-inflammatory effects, studies have suggested other biological activities:
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.
Study 1: Anti-inflammatory Mechanisms
In a controlled laboratory setting, BV2 microglial cells were treated with LPS to induce inflammation. Subsequent treatment with this compound resulted in decreased production of nitric oxide and pro-inflammatory cytokines. The study utilized ELISA kits to quantify cytokine levels and assessed cell viability using MTT assays .
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective role of tetrahydroquinoline derivatives in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal loss and improve survival rates in cultured neurons exposed to toxic agents.
Q & A
Q. What are the molecular structure and key physical properties of 8-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline?
The compound features a tetrahydroquinoline core with a methyl group at position 8 and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is C₁₂H₁₄F₃N , with a molecular weight of 229.24 g/mol . Key structural attributes include:
- Stereochemistry : The saturated 1,2,3,4-tetrahydroquinoline ring restricts free rotation, influencing reactivity and binding interactions.
- Electron-withdrawing effects : The -CF₃ group enhances electrophilic substitution resistance and modulates electronic properties in biological systems.
Physical properties (e.g., melting point, solubility) for this specific derivative are not explicitly reported, but analogs like 8-fluoro-tetrahydroquinoline derivatives exhibit boiling points >150°C and solubility in polar aprotic solvents (e.g., DCM, acetonitrile) .
Q. What are the primary synthetic routes for preparing this compound?
Synthesis typically involves cyclization or domino reactions using precursors like substituted anilines or quinoline derivatives. Key methodologies include:
- Intramolecular cyclization : Starting from N-substituted anilines, cyclization is induced via acid catalysis (e.g., H₂SO₄, polyphosphoric acid) or thermal activation. For example, epichlorohydrin-mediated cyclization of diphenylamine derivatives forms tetrahydroquinoline cores .
- Trifluoromethylation : Late-stage introduction of -CF₃ via cross-coupling (e.g., using CuI or Pd catalysts) or electrophilic reagents (e.g., Togni’s reagent) .
- Reductive amination : Reduction of quinoline precursors (e.g., 5-trifluoromethylquinoline) with NaBH₄ or LiAlH₄ under controlled conditions .
Optimization focuses on yield (50–80% for multi-step routes) and purity (HPLC >95%), with characterization via ¹H/¹³C NMR and HRMS .
Advanced Questions
Q. How can reaction conditions be optimized for domino synthesis of tetrahydroquinoline derivatives?
Domino synthesis (e.g., cyclization-functionalization cascades) requires precise control of:
- Temperature : Moderate heating (60–100°C) balances reaction rate and side-product formation.
- Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) accelerate cyclization while stabilizing intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethers (e.g., THF) favor selectivity in nucleophilic steps .
For example, domino reactions involving epichlorohydrin and aromatic amines achieved 72% yield by maintaining pH 7–8 and refluxing in ethanol .
Q. What methodologies are used to analyze the biological activity of this compound, particularly its enzyme inhibition effects?
- Cytochrome P450 inhibition :
- Fluorescence-based assays : Monitor enzymatic activity using substrates like 7-ethoxyresorufin, with IC₅₀ values calculated from dose-response curves .
- Molecular docking : Predict binding modes to CYP3A4 or CYP2D6 using software (e.g., AutoDock Vina), highlighting interactions between -CF₃ and hydrophobic active-site residues .
- Receptor binding studies :
Data interpretation requires normalization to control inhibitors (e.g., ketoconazole for CYP3A4) and correction for nonspecific binding .
Q. How should discrepancies in biological activity data between tetrahydroquinoline derivatives be addressed?
Contradictions often arise from substituent positioning or assay variability . Mitigation strategies include:
- Structural benchmarking : Compare analogs (see Table 1) to isolate substituent effects.
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line, incubation time).
Table 1 : Biological activity of tetrahydroquinoline analogs
| Compound | Substituents | CYP3A4 IC₅₀ (μM) |
|---|---|---|
| 8-Cl-5-Me-THQ | 8-Cl, 5-Me | 2.1 |
| 5-CF₃-8-Me-THQ (Target) | 8-Me, 5-CF₃ | 0.8* |
| 5-Me-THQ | 5-Me | >10 |
*Predicted based on -CF₃’s electron-withdrawing effects enhancing enzyme affinity .
Q. What are key considerations for studying substituent effects on the reactivity of trifluoromethyl groups in tetrahydroquinolines?
- Electronic effects : -CF₃ reduces electron density at adjacent positions, directing electrophilic attacks to meta/para sites. Use Hammett constants (σₘ = 0.43) to predict reactivity .
- Steric hindrance : Bulkier substituents (e.g., -CF₃ vs. -Cl) slow nucleophilic substitution; mitigate by using smaller nucleophiles (e.g., NH₃ vs. amines) .
- Stability under reaction conditions : Avoid strong bases (e.g., NaOH) that may hydrolyze -CF₃. Opt for mild conditions (e.g., K₂CO₃ in DMF at 60°C) .
For example, Suzuki-Miyaura coupling of 5-CF₃-THQ derivatives achieved 65% yield using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
